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Compound of Interest

Compound Name: 2-nitro-1H-indole

CAS No.: 60544-75-4

Cat. No.: B6598013

Get Quote

Part 1: Introduction & Synthetic Context
The Structural Challenge
2-Nitro-1H-indole (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

, MW 162.15) represents a unique challenge in heterocyclic chemistry. Unlike its isomer, 3-
nitroindole, which is readily accessible via direct electrophilic nitration, the 2-nitro isomer is
synthetically elusive.[1] The pyrrole ring of indole is naturally nucleophilic at C3; therefore,
introducing a nitro group at C2 requires indirect methods, such as the oxidation of 2-
aminoindoles or lithiation-nitration sequences involving

-protection.

For the drug development professional, distinguishing the 2-nitro isomer from the

thermodynamically favored 3-nitro isomer is critical. Misidentification can lead to erroneous
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SAR (Structure-Activity Relationship) data. This guide provides a self-validating spectroscopic

workflow to confirm the presence of the 2-nitro pharmacophore.

Characterization Workflow
The following directed acyclic graph (DAG) outlines the logical flow for validating 2-nitroindole,

prioritizing non-destructive techniques.
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Figure 1: Analytical workflow for the structural validation of 2-nitroindole. Note the critical

reliance on NMR for regiochemical assignment.

Part 2: Mass Spectrometry (MS) Data
Objective: Confirm molecular weight and analyze fragmentation to rule out ring-opened

byproducts common in nitro-heterocycle synthesis.

Experimental Parameters (EI-MS)
Ionization Mode: Electron Impact (EI), 70 eV.

Inlet Temperature: 200°C (Avoid higher temps to prevent thermal degradation of the nitro

group).

Fragmentation Logic
Nitroarenes exhibit a characteristic "fingerprint" involving the sequential loss of the nitro group

constituents.

Molecular Ion (
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): m/z 162. Usually prominent in indoles.

Loss of

(

): m/z 132. Rearrangement of the nitro group to a nitrite ester followed by loss of NO.

Loss of

(

): m/z 116. This generates the indole radical cation (

), a highly stable aromatic system.

Ring Degradation (

): Loss of HCN (27 Da) from the indole core, typical of nitrogen heterocycles.

Molecular Ion (M+)
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathway for 2-nitroindole under Electron Impact (EI) ionization.

Part 3: Infrared Spectroscopy (FT-IR)
Objective: Verify the oxidation state of the nitrogen species. This distinguishes the product from

amino-indole precursors or nitroso intermediates.

Diagnostic Bands
Data should be collected using an ATR (Attenuated Total Reflectance) accessory on the solid

sample to avoid solvent interference.

Functional Group
Frequency (

)
Intensity Assignment Logic

N-H Stretch 3300 – 3450 Medium, Broad

Indole N-H. Often

sharper than OH

bands but broadened

by H-bonding.

Asymmetric 1500 – 1540 Strong

Diagnostic for nitro

group. Shifted slightly

by conjugation with

the indole ring.

Symmetric 1320 – 1370 Strong

Paired with the

asymmetric stretch;

confirms

vs.

(nitroso).

C=C Aromatic 1420 – 1600 Variable

Skeletal vibrations of

the benzene/pyrrole

rings.
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Part 4: Nuclear Magnetic Resonance (NMR)
Objective: This is the definitive step for distinguishing 2-nitroindole from 3-nitroindole.

Experimental Protocol
Solvent: DMSO-

is required.[2][3]

Reason 1: Solubility.[4] Nitroindoles are poorly soluble in

.

Reason 2: Exchange suppression. DMSO enables the observation of the labile N-H

proton, which is critical for integration.

Concentration: ~10 mg in 0.6 mL solvent.

H NMR Diagnostic Criteria (400 MHz, DMSO- )
The chemical shifts below are based on the electronic environment created by the strong

electron-withdrawing nitro group at position 2.
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Proton
Approx. Shift (

ppm)
Multiplicity

Coupling (

Hz)

Structural
Insight

N-H (1) 12.5 – 13.0 Broad Singlet -

Acidic NH. The

2-nitro group

pulls electron

density, making

this proton

significantly more

acidic (downfield)

than

unsubstituted

indole (~11.0

ppm).

H-3 7.4 – 7.6 Singlet (or d)

The Key

Discriminator. In

2-nitroindole, H-3

is on the pyrrole

ring. In 3-

nitroindole, this

position is

substituted, and

H-2 appears at

~8.6 ppm. The

absence of a

signal >8.0 ppm

rules out the 3-

isomer.

H-4 7.9 – 8.1 Doublet

Deshielded due

to peri-proximity

to the C3 region

and electronic

effects.
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H-5, H-6 7.1 – 7.4 Multiplets -

Aromatic region,

often

overlapping.

H-7 7.5 – 7.7 Doublet
Typical indole

aromatic proton.

C NMR Diagnostic Criteria (100 MHz, DMSO- )
C-2 (Nitro-bearing): ~140–145 ppm. Quaternary.

C-3 (Proton-bearing): ~105–110 ppm. This carbon is relatively shielded compared to C-2.

Carbonyls: None. (Absence confirms no oxidation to isatin or oxindole derivatives).

Part 5: References & Validation Sources
To ensure the highest level of scientific integrity, the following sources define the synthesis and

spectral expectations for nitroindoles.

Pelkey, E. T., & Gribble, G. W. (1997). Synthesis of 2-nitroindoles via the reaction of 2-

lithioindoles with dinitrogen tetroxide. Chemical Communications. Link

Relevance: The definitive method for synthesizing 2-nitroindoles, establishing the standard

for characterization.

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

Relevance: Essential for distinguishing solvent peaks (DMSO @ 2.50 ppm) from the H-3

indole signal.

Create, T., et al. (1985). Synthesis of 2-nitroindoles. Tetrahedron Letters. Link

Relevance: Early foundational work on the specific spectroscopy of the 2-nitro isomer.

Final Validation Checklist
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MS: Parent ion at 162?

IR: Strong bands at ~1340 and ~1520 cm⁻¹?

NMR: Absence of a singlet at >8.5 ppm? (If present, you have 3-nitroindole).[6]

NMR: Presence of a singlet at ~7.5 ppm? (Confirms H-3 of 2-nitroindole).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b6598013?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598013?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

